2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate
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Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Industrial production methods may involve more scalable approaches such as microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogenated pyridines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate can be compared with other benzothiazole derivatives such as:
2-(2-Benzothiazolyl)acetic acid ethyl ester: Known for its anti-inflammatory and analgesic properties.
3-(2-Pyridyl)-benzothiazol-2-one: Used as a herbicide and has shown promising results in agricultural applications.
2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Acts as a fluorescent dye and is used in bacterial detection.
The uniqueness of this compound lies in its versatile biological activities and its potential as a multifunctional agent in various fields of research and industry.
Properties
CAS No. |
199172-75-3 |
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Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H14N2O3S/c1-2-7-14-13(17)18-9-8-15-12(16)10-5-3-4-6-11(10)19-15/h2-6H,1,7-9H2,(H,14,17) |
InChI Key |
HZRIGGPGVSECKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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